molecular formula C17H20N4O2 B2397381 (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone CAS No. 2034556-31-3

(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone

Cat. No. B2397381
CAS RN: 2034556-31-3
M. Wt: 312.373
InChI Key: WSRAUZWKDBJWLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C17H20N4O2 and its molecular weight is 312.373. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Chemistry and Synthetic Applications

Compounds with pyrazole and isoxazole moieties are crucial in heterocyclic chemistry and are extensively used in organic synthesis. Pyrazole derivatives are known for their biological and pharmacological activities, highlighting the importance of research in synthesizing derivatives containing these moieties for various applications (Golea Lynda, 2021).

Antimicrobial and Antioxidant Activities

Synthetic efforts on pyrazole and isoxazole derivatives have been directed towards evaluating their potential as antimicrobial and antioxidant agents. For instance, studies have synthesized and assessed the antibacterial and antioxidant activities of tri-substituted pyrazoles, showing moderate activities against certain bacteria and demonstrating moderate antioxidant activities (Kanubhai D. Katariya, Dushyanth R. Vennapu, S. Shah, 2021).

Molecular Docking and Pharmacological Insights

Molecular docking analyses of pyrazole derivatives provide insights into their potential pharmacological benefits, revealing interactions with enzymes and suggesting mechanisms by which these compounds might exhibit biological activities. This approach helps in understanding the structural basis of their action and guiding the design of compounds with enhanced efficacy (Baliram S. Hote, P. Lokhande, 2014).

properties

IUPAC Name

(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c22-17(16-13-3-1-2-4-15(13)23-19-16)20-7-8-21-12(10-20)9-14(18-21)11-5-6-11/h9,11H,1-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSRAUZWKDBJWLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NO2)C(=O)N3CCN4C(=CC(=N4)C5CC5)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone

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